Lactosucrose

Übersicht

Beschreibung

Lactosucrose is a rare trisaccharide formed from sucrose and lactose by enzymatic transglycosylation . It is a type of indigestible carbohydrate with a good prebiotic effect .

Synthesis Analysis

This compound biosynthesis is efficiently carried out by a purified levansucrase from Leuconostoc mesenteroides B-512 . A recombinant levansucrase from Brenneria goodwinii has also been used for this compound production . The recombinant levansucrase showed efficiency in the this compound production by transfructosylation from sucrose and lactose .

Molecular Structure Analysis

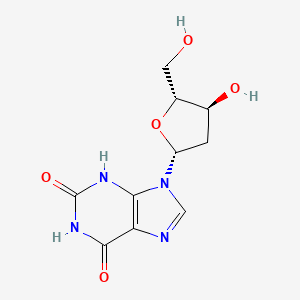

This compound has a formula of C18H32O16 . It is a trisaccharide composed of one D-galactose, one D-glucose, and one D-fructose units .

Chemical Reactions Analysis

The production of this compound involves the process of transfructosylation from sucrose and lactose . The recombinant levansucrase could effectively and exclusively catalyze the formation of this compound .

Wissenschaftliche Forschungsanwendungen

Präbiotische Funktion

Lactosucrose ist eine Art von unverdaulichem Trisaccharid, das für seine präbiotische Funktion validiert wurde . Als Präbiotikum fördert es das Wachstum von nützlichen Darmbakterien und trägt zu einem gesunden Darmmikrobiom bei .

Verbesserung der Darmflora

This compound kann die Darmflora verbessern . Es hilft, ein Gleichgewicht von nützlichen Bakterien im Darm zu erhalten, was für die Verdauungsgesundheit entscheidend ist .

Förderung der Kalziumaufnahme

Untersuchungen haben gezeigt, dass this compound die Aufnahme von Kalzium fördern kann . Dies ist vorteilhaft für die Knochengesundheit, insbesondere bei Populationen mit Osteoporose-Risiko .

Hemmung der Fettanreicherung und Fettleibigkeit

Es wurde festgestellt, dass this compound die Fettanreicherung und Fettleibigkeit hemmt . Dies macht es zu einem potenziellen Inhaltsstoff für Gewichtsmanagement und Fettleibigkeitsvorbeugung .

Enzymatische Produktion

This compound kann biologisch durch mikrobielle Fermentation und enzymatische Produktion hergestellt werden . Wichtige Enzyme, die an der Herstellung von this compound aus Saccharose und Laktose beteiligt sind, umfassen Levansucrase, β-Fructofuranosidase und β-Galactosidase .

Anwendung in der Lebensmittelindustrie

This compound wird häufig als wichtiger Lebensmittelzutat eingesetzt . Es ist auch in Japan als Lebensmittel für bestimmte Gesundheitserbraucher (FOSHU) zugelassen . Es wurde festgestellt, dass die Co-Immobilisierung von β-Fructofuranosidase und Glucoseoxidase die Produktion von this compound mit geringen Kosten verbessert, die in der Lebensmittelindustrie für die kontinuierliche this compound-Produktion verwendet werden kann .

Hohe Stabilität und Wiederverwendbarkeit

Es wurde festgestellt, dass die Co-Immobilisierung von β-Fructofuranosidase und Glucoseoxidase die Stabilität und Wiederverwendbarkeit von this compound verbessert . Dies macht es zu einer kostengünstigen Option für die kontinuierliche this compound-Produktion in der Lebensmittelindustrie .

Wirkmechanismus

Target of Action

Lactosucrose, also known as Gathis compound, is a trisaccharide formed from lactose and sucrose by enzymatic transglycosylation . The primary targets of this compound are the gut microbiota, specifically the beneficial bacteria such as Lactobacilli and Bifidobacteria .

Mode of Action

This compound acts as a prebiotic, promoting the growth of beneficial bacteria in the gut . It is an indigestible carbohydrate, meaning it passes through the stomach and small intestine without being digested or absorbed in significant amounts . Once it reaches the colon, it is fermented by the intestinal microbiota . This fermentation process promotes the growth of bacteria that can use this compound as an energy source .

Biochemical Pathways

The biochemical pathway of this compound involves the enzymatic transglycosylation of lactose and sucrose . This process can be catalyzed by β-fructofuranosidase from Arthrobacter sp. K-1 or a range of levansucrases, or through transgalactosylation by β-galactosidase from Bacillus circulans . The fermentation of this compound by gut microbiota results in the production of short-chain fatty acids and lactic acid, which lower the pH of the colon .

Pharmacokinetics

Instead, it reaches the colon intact where it is fermented by the gut microbiota . This means that the bioavailability of this compound is largely determined by the composition and activity of the gut microbiota.

Result of Action

The fermentation of this compound by gut microbiota results in a modification of the intestinal microflora environment . This can enhance the IgA in the gut and suppress the systemic immune response . Moreover, this compound has been found to have a potential immunoregulatory effect . It also promotes intestinal mineral absorption .

Action Environment

The action of this compound is influenced by the environment within the gut, particularly the composition of the gut microbiota . A healthy gut microbiota is essential for the effective fermentation of this compound and the promotion of beneficial bacteria . The efficacy and stability of this compound can also be influenced by factors such as pH and the presence of other nutrients in the gut .

Zukünftige Richtungen

The production of lactosucrose at industrial scale is expected to broaden in the near future . The thermostable β-fructofuranosidase from Arthrobacter sp. 10138 can be used for efficient synthesis of this compound . This provides a good start point for the industrial production of this compound in the future .

Biochemische Analyse

Biochemical Properties

Lactosucrose plays a significant role in biochemical reactions, particularly in the gut microbiota. It is produced through transfructosylation by β-fructofuranosidase from Arthrobacter sp. K-1 or through transgalactosylation by β-galactosidase from Bacillus circulans . This compound interacts with various enzymes, including β-fructofuranosidase and β-galactosidase, facilitating its formation. Additionally, this compound has been found to modify the intestinal microflora environment, enhancing the production of immunoglobulin A in the gut and suppressing the systemic immune response .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying the gut microbiota, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This compound supplementation has been shown to induce the production of interleukin-10 by intestinal cells, which plays a role in immunoregulation . Furthermore, this compound has been observed to suppress the production of immunoglobulin E in mice, indicating its potential in preventing allergic responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It interacts with enzymes such as β-fructofuranosidase and β-galactosidase, facilitating its formation from lactose and sucrose . This compound also influences gene expression by modulating the production of cytokines like interleukin-10, which has immunoregulatory effects . These interactions highlight the complex molecular mechanisms through which this compound impacts cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, but its degradation can occur depending on the environmental factors. Long-term studies have shown that this compound supplementation can lead to sustained changes in the gut microbiota and immune responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound supplementation in mice leads to dose-dependent suppression of immunoglobulin E production . Higher doses of this compound have been associated with more pronounced immunoregulatory effects, while excessive doses may lead to adverse effects such as gastrointestinal discomfort . Understanding the dosage effects is essential for optimizing the use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the gut microbiota. It is metabolized by specific enzymes, including β-fructofuranosidase and β-galactosidase, which facilitate its formation and breakdown . This compound also affects metabolic flux by promoting the growth of beneficial gut bacteria, which in turn influences the levels of various metabolites . These interactions highlight the importance of this compound in maintaining gut health and metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the intestinal cells, facilitating its absorption and distribution throughout the body . This compound’s localization and accumulation in the gut play a crucial role in its prebiotic effects and its ability to modulate the gut microbiota .

Subcellular Localization

This compound’s subcellular localization is primarily within the intestinal cells, where it exerts its prebiotic effects. It is directed to specific compartments within the cells through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how this compound influences cellular functions and contributes to overall gut health.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-UPLOTWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87419-56-5 | |

| Record name | Galactosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does lactosucrose exert its prebiotic effects?

A1: this compound, being indigestible by human enzymes, reaches the colon intact. [] Here, it acts as a substrate for beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. [, , , , , , ] This selective fermentation leads to several downstream effects:

* **Increased Bifidobacteria and Lactobacilli:** this compound promotes the growth of these beneficial bacteria, leading to a more favorable gut microbiota composition. [, , , , , , ] * **Suppression of Harmful Bacteria:** The growth of potentially harmful bacteria like Clostridium perfringens, Bacteroides, and Enterobacteriaceae is suppressed. [, , , ] * **Production of Short-Chain Fatty Acids (SCFAs):** Fermentation of this compound yields SCFAs, primarily acetic acid and butyric acid, which act as energy sources for colonocytes and contribute to gut health. [, , ] * **Modulation of Gut Environment:** this compound consumption can lead to a decrease in fecal pH, potentially creating a less hospitable environment for pathogenic bacteria. [, , ]Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers primarily focus on the biological effects of this compound, its structural confirmation can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, ]

Q4: Is this compound involved in any enzymatic reactions?

A5: this compound itself is not catalytically active. It's the product of an enzymatic transfructosylation reaction. [, , , ]

Q5: Have any computational studies been conducted on this compound?

A5: The provided research primarily focuses on in vitro and in vivo studies. Computational approaches like molecular docking or molecular dynamics simulations could provide further insights into this compound's interactions with enzymes and its behavior in biological systems.

Q6: How does the structure of this compound contribute to its prebiotic activity?

A6: The specific linkage pattern of glucose, galactose, and fructose in this compound determines its selectivity as a substrate for specific beneficial bacteria. Modifications to this structure could alter its fermentation profile and potentially impact its prebiotic effects.

Q7: How is this compound absorbed and metabolized in the body?

A10: this compound is not absorbed in the small intestine due to the lack of necessary enzymes in humans. [, ] It reaches the colon intact, where it undergoes fermentation by the gut microbiota.

Q8: What are the key findings from in vitro and in vivo studies on this compound?

A8:

- In vitro studies demonstrated that this compound is selectively fermented by Bifidobacterium and Lactobacillus species. [, , ]

- Animal studies showed that dietary this compound supplementation:

- Increased the population of Bifidobacterium in rats, cats, dogs, chickens, and fish. [, , , , ]

- Suppressed the growth of harmful bacteria in the gut. [, , , , ]

- Improved calcium absorption in growing rats. []

- Decreased hepatic and plasma lipid contents in red sea bream. []

- Protected against indomethacin-induced intestinal ulcers in rats. []

- Human studies demonstrated that this compound consumption:

Q9: What are some alternatives to this compound as prebiotics?

A9: Other prebiotics include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)

![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)